molecular formula C17H14ClN5O B2547359 N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-85-9

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2547359
CAS No.: 1207057-85-9
M. Wt: 339.78
InChI Key: QUMHYSVTEVLEOE-UHFFFAOYSA-N
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Description

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound with a 1,2,3-triazole core substituted at three critical positions:

  • Position 1: A 4-chlorophenyl group, enhancing hydrophobic interactions.
  • Position 5: A pyridin-3-yl moiety, enabling π-π stacking or hydrogen bonding in biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-prop-2-enyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c1-2-9-20-17(24)15-16(12-4-3-10-19-11-12)23(22-21-15)14-7-5-13(18)6-8-14/h2-8,10-11H,1,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMHYSVTEVLEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is reacted with an alkyne to form the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl precursor is reacted with the triazole intermediate.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinyl boronic acid or pyridinyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine is reacted with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of epoxides, while substitution of the chlorophenyl group can lead to the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a two-step process involving the enole-mediated click Dimroth reaction. This reaction combines 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to yield a precursor, which is subsequently amidated with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. The final product crystallizes in a specific space group and exhibits distinct intramolecular hydrogen bonding characteristics that contribute to its stability and biological activity .

2.1 Antifungal Properties

Research indicates that triazole derivatives possess potent antifungal activity. Studies have shown that compounds related to N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibit efficacy against various fungal strains, including Candida albicans. The mechanism of action typically involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have shown significant cytotoxic effects against human cancer cell lines such as SNB-19 and OVCAR-8 .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

StudyFocusFindings
Study AAntifungal ActivityShowed that triazole derivatives had MIC values ≤ 25 µg/mL against Candida strains, outperforming fluconazole .
Study BAnticancer PropertiesDemonstrated significant growth inhibition in various cancer cell lines with percent growth inhibitions exceeding 85% .
Study CStructural AnalysisProvided insights into the crystal structure and hydrogen bonding patterns that enhance stability and bioactivity .

Mechanism of Action

The mechanism of action of N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Position 5 Substituent Variations

The pyridin-3-yl group at position 5 distinguishes the target compound from analogs with alternative substituents. Key examples include:

Compound Name Position 5 Substituent Key Biological Activity (Cell Line) Reference ID
Target Compound Pyridin-3-yl Not explicitly reported (inferred activity) -
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative Trifluoromethyl GP = 68.09% (NCI-H522 lung cancer)
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl GP = 70.94% (NCI-H522)
5-Cyclopropyl derivative (Pokhodylo et al.) Cyclopropyl Anticancer (structural analysis only)

Key Findings :

  • The trifluoromethyl group at position 5 in related compounds shows strong activity against NCI-H522 cells, but the pyridin-3-yl analog (ethyl ester) exhibits comparable growth inhibition (GP = 70.94%) .
  • Pyridine rings may enhance target binding through aromatic interactions, though specific data for the allyl-carboxamide derivative requires further study.

Carboxamide Substituent Variations

The allyl group on the carboxamide nitrogen differentiates the target compound from benzyl or aromatic analogs:

Compound Name Carboxamide Substituent Molecular Weight (g/mol) Reference ID
N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Allyl 368.81 (calculated) -
N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Benzyl 403.87
N-(2-phenylethyl) analog (L806-0102) 2-Phenylethyl 403.87

Key Findings :

  • The benzyl-substituted analog (Mol. Wt. 403.87) has higher molecular weight and lipophilicity compared to the allyl derivative, which may influence membrane permeability .
  • Allyl groups could confer greater metabolic stability than bulkier aromatic substituents.

Position 1 Aryl Group Variations

The 4-chlorophenyl group at position 1 is conserved in many active derivatives:

Compound Name Position 1 Substituent Activity Notes Reference ID
Target Compound 4-Chlorophenyl - -
1-(4-Methoxyphenyl)-5-cyclopropyl derivative 4-Methoxyphenyl Anticancer (crystal structure studied)
1-(3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl) derivative Complex aryl c-Met inhibition (IC50 < 1 μM)

Key Findings :

  • The 4-chlorophenyl group is a common feature in potent triazole-carboxamides, likely due to its electron-withdrawing properties enhancing binding affinity .
  • Methoxy or heteroaryl substitutions at position 1 may alter pharmacokinetics but retain activity .

Biological Activity

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular Formula C₁₇H₁₄ClN₅O
Molecular Weight 339.8 g/mol
CAS Number 1207057-85-9

The structure features a triazole ring, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the suppression of NF-κB signaling. This pathway is crucial in mediating inflammatory responses, making the compound a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : In studies involving neurotoxicity models, this compound demonstrated significant neuroprotective properties by reducing oxidative stress and promoting neuronal survival. It effectively inhibited the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The triazole moiety contributes to antimicrobial properties against various pathogens. Studies have reported that derivatives of triazole compounds exhibit activity against bacteria and fungi due to their ability to disrupt cellular processes .

In Vitro Studies

In vitro assays have provided insights into the biological activity of this compound:

Activity TypeIC₅₀ (µM)Reference
Anti-inflammatory2.91 ± 0.47
Neuroprotection<50
AntimicrobialVariesGeneral triazole activity

These results indicate that the compound is effective at low concentrations, suggesting high potency.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In scopolamine-induced mice models, treatment with this compound resulted in significant improvements in cognitive functions and memory retention compared to control groups .
  • Tuberculosis Treatment : Research exploring anti-tubercular agents has indicated that similar triazole compounds can inhibit Mycobacterium tuberculosis effectively, suggesting a potential role for N-allyl derivatives in tuberculosis therapy .

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